3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- 3-(4-Ethoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole
Uniqueness
3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to its specific substituents and the resulting properties. The ethoxy and pyrrolidinyl groups may impart distinct chemical and biological characteristics compared to similar compounds.
Properties
Molecular Formula |
C16H21N3O2 |
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Molecular Weight |
287.36 g/mol |
IUPAC Name |
3-(4-ethoxy-3,5-dimethylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H21N3O2/c1-4-20-14-10(2)8-12(9-11(14)3)15-18-16(21-19-15)13-6-5-7-17-13/h8-9,13,17H,4-7H2,1-3H3 |
InChI Key |
HHQKSSOYJCJEEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C2=NOC(=N2)C3CCCN3)C |
Origin of Product |
United States |
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